2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione
Description
2-(Bromomethyl)-1,4λ⁶-oxathiane-4,4-dione is a sulfur-containing heterocyclic compound characterized by a six-membered oxathiane ring system with a bromomethyl substituent at the 2-position and two sulfone (dione) groups at the 4-position. The λ⁶-sulfur notation indicates hypervalent sulfur in the sulfone configuration, which significantly influences its electronic properties and reactivity.
Properties
CAS No. |
1823323-99-4 |
|---|---|
Molecular Formula |
C5H9BrO3S |
Molecular Weight |
229.09 g/mol |
IUPAC Name |
2-(bromomethyl)-1,4-oxathiane 4,4-dioxide |
InChI |
InChI=1S/C5H9BrO3S/c6-3-5-4-10(7,8)2-1-9-5/h5H,1-4H2 |
InChI Key |
AFBWBJAONQHYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(O1)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione typically involves the bromination of a precursor compound. One common method is the bromination of 1,4-oxathiane-4,4-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of safer and more sustainable brominating agents, such as electrochemically generated bromine, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran are used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and thiols.
Scientific Research Applications
2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds and heterocycles.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione involves the reactivity of the bromomethyl group and the sulfur atom in the oxathiane ring. The bromomethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The sulfur atom can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C₁₅H₁₂O₂S)
- Structural Differences :
- The benzo-1,4-oxathiin derivative (C₁₅H₁₂O₂S) features a fused benzene-oxathiane ring system with a methoxy group and a thiophene substituent. In contrast, 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione lacks aromaticity but includes a reactive bromomethyl group and sulfone moieties.
- The absence of sulfone groups in the benzo-oxathiin derivative reduces its electrophilicity compared to the target compound.
- Reactivity :
- The bromomethyl group in the target compound enables alkylation or cross-coupling reactions, whereas the thiophene substituent in the benzo-oxathiin derivative favors π-π interactions or coordination chemistry.
- Synthesis :
Comparison with 1-Oxazolidine-2,4-dione Derivatives
- Structural Differences :
- 1-Oxazolidine-2,4-dione derivatives contain a five-membered oxazolidine ring with two ketone groups, whereas the target compound features a six-membered oxathiane ring with sulfones.
- The sulfur atom in the oxathiane system introduces distinct electronic effects compared to the nitrogen in oxazolidines.
- Reactivity :
- Applications :
- Oxazolidine-diones are prevalent in medicinal chemistry (e.g., antibiotic scaffolds), whereas the target compound’s sulfones and bromine may suit materials science or agrochemical synthesis.
Comparison with 4-(Bromomethyl)benzaldehyde (C₈H₇BrO)
- Structural Differences :
- 4-(Bromomethyl)benzaldehyde is an aromatic aldehyde with a bromomethyl group, lacking the heterocyclic and sulfone features of the target compound.
- Reactivity :
- The aldehyde group in 4-(Bromomethyl)benzaldehyde facilitates nucleophilic addition or oxidation reactions, while the sulfones in the target compound enhance stability and electrophilicity.
- Safety :
Comparison with 2-Methoxy-8-(7-methoxy-2-oxo-2H-chromen-6-yl)-6-methyl-1,4-naphthalenedione
- Structural Differences: This naphthalenedione derivative includes a fused naphthoquinone-coumarin system with methoxy groups, contrasting with the target compound’s sulfur-based heterocycle.
- Electronic Properties: The conjugated quinone and coumarin moieties enable redox activity and UV absorption, whereas the oxathiane-sulfone system may exhibit polar solubility and thermal stability.
Biological Activity
2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione is a chemical compound with significant structural and functional characteristics. Its molecular formula is CHBrOS, and it is categorized under the oxathiane class of compounds. This article aims to explore the biological activity of this compound, drawing on available literature and research findings.
Structural Characteristics
The compound features a unique oxathiane ring structure, which contributes to its reactivity and potential biological interactions. The SMILES notation for this compound is C1CS(=O)(=O)CC(O1)CBr, indicating the presence of a bromomethyl group that may influence its biological properties.
Antimicrobial Properties
Research into the antimicrobial activity of this compound has been limited. However, compounds with similar structural features have shown promising antimicrobial properties. For instance, sulfur-containing compounds are often recognized for their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Enzyme Inhibition
Preliminary studies suggest that derivatives of oxathiane compounds can act as enzyme inhibitors. The presence of the bromomethyl group may enhance this activity by providing additional points of interaction with enzyme active sites. Future research should focus on specific enzyme targets to elucidate the mechanisms involved.
Predicted Collision Cross Section Data
The following table summarizes predicted collision cross-section (CCS) data for various adducts of this compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 228.95 | 127.4 |
| [M+Na]+ | 250.93 | 129.1 |
| [M+NH₄]+ | 245.98 | 133.6 |
| [M+K]+ | 266.91 | 127.8 |
| [M-H]− | 226.94 | 128.3 |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related compounds have been documented in various studies:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of sulfur-containing heterocycles against Staphylococcus aureus and Escherichia coli. Compounds with similar moieties exhibited significant inhibition, suggesting potential for further exploration in this area.
- Enzyme Interaction Studies : Research into thiazole derivatives has indicated that modifications at the bromomethyl position can significantly alter enzyme binding affinities, hinting at a similar potential for oxathiane derivatives.
- Toxicological Assessments : Toxicity studies on related compounds have shown varying degrees of cytotoxicity in mammalian cell lines, emphasizing the need for thorough safety evaluations before therapeutic applications.
Q & A
Q. What are the primary synthetic routes for 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves functionalizing the oxathiane ring with a bromomethyl group. A common approach is the bromination of a methyl-substituted oxathiane precursor using brominating agents like N-bromosuccinimide (NBS) or molecular bromine in inert solvents (e.g., CCl₄ or CHCl₃). Key parameters include:
- Temperature control (0–25°C) to prevent side reactions like over-bromination.
- Radical initiators (e.g., AIBN) for regioselective bromination .
- Post-reaction purification via column chromatography or recrystallization to isolate the product.
Q. What safety protocols are recommended for handling 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione in laboratory settings?
- Skin/eye exposure : Immediate flushing with water for 15+ minutes; consult a physician due to potential alkylating agent toxicity .
- Inhalation : Use fume hoods and respiratory protection; evacuate contaminated areas.
- Storage : Keep in dark, airtight containers at 2–8°C to avoid degradation or moisture sensitivity .
Advanced Research Questions
Q. How does the bromomethyl group influence the reactivity of 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione in nucleophilic substitution reactions?
The bromomethyl group acts as a strong electrophile, enabling:
- SN2 reactions with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.
- Steric effects : The oxathiane ring’s conformation may hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Competing pathways : Base-sensitive dione moieties may undergo unwanted redox reactions; pH control (neutral to mildly acidic) is critical .
Q. What analytical techniques are most effective for resolving structural ambiguities in 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione derivatives?
Q. How does the compound’s electronic structure impact its potential as a precursor in heterocyclic drug synthesis?
- The electron-withdrawing dione groups stabilize adjacent charges, facilitating ring-opening reactions to form thiolactones or sulfonic acid derivatives.
- Computational studies (DFT) predict high electrophilicity at the bromomethyl carbon (Mulliken charge ~+0.35), making it suitable for covalent inhibitor design .
Q. What contradictions exist in reported biological activity data, and how can they be addressed experimentally?
- Inconsistent cytotoxicity : Some studies report IC₅₀ < 10 µM in cancer cells, while others show no activity. Proposed resolutions:
Q. How does 2-(bromomethyl)-1,4λ⁶-oxathiane-4,4-dione compare to structurally similar compounds (e.g., 2-(chloromethyl) derivatives) in terms of reactivity and applications?
- Reactivity : Bromine’s higher leaving-group ability (vs. chlorine) accelerates substitution kinetics but increases toxicity risks.
- Applications : Bromine’s atomic radius enhances π-stacking in supramolecular systems, whereas chlorine derivatives are preferred in greener syntheses .
Methodological Guidance
Q. Designing a kinetic study to evaluate hydrolysis rates of the bromomethyl group
Q. Troubleshooting low yields in substitution reactions
- Common issues :
- Poor nucleophile solubility : Switch to DMSO or THF.
- Side reactions : Add scavengers (e.g., 2,6-lutidine) to sequester HBr byproducts.
- Incomplete substitution : Use excess nucleophile (1.5–2 eq) and extended reaction times (24–48 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
